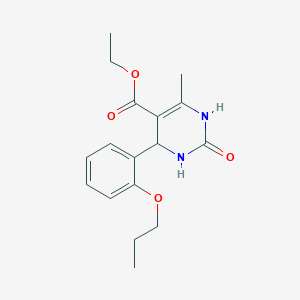![molecular formula C18H21N3OS B5180769 N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine](/img/structure/B5180769.png)
N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-phenyl-1-[(2-pyridinylthio)acetyl]-3-piperidinamine, commonly known as PTTA, is a chemical compound with potential applications in scientific research. PTTA belongs to the class of compounds known as acylpiperidines, which have been shown to exhibit a range of biological activities.
作用机制
The mechanism of action of PTTA involves the inhibition of the dopamine, norepinephrine, and serotonin transporters. PTTA binds to the transporters and prevents the reuptake of these neurotransmitters into presynaptic neurons, leading to an increase in their extracellular concentrations. This results in enhanced neurotransmission and modulation of neural activity.
Biochemical and physiological effects:
The biochemical and physiological effects of PTTA are related to its mechanism of action. By increasing the extracellular concentrations of dopamine, norepinephrine, and serotonin, PTTA can modulate the activity of neural circuits that are involved in the regulation of mood, behavior, and cognition. This can lead to changes in behavior, such as increased locomotor activity and improved cognitive performance.
实验室实验的优点和局限性
One advantage of using PTTA in lab experiments is its selectivity for dopamine, norepinephrine, and serotonin transporters. This allows researchers to study the effects of modulating these neurotransmitter systems specifically, without affecting other neurotransmitter systems. However, one limitation is that PTTA has not been extensively studied in vivo, and its effects on behavior and cognition in animal models are not well understood.
未来方向
There are several potential future directions for research on PTTA. One area of interest is the development of PTTA derivatives with improved pharmacological properties, such as increased selectivity and potency. Another area of interest is the study of PTTA in animal models of neuropsychiatric disorders, to determine its potential therapeutic effects. Additionally, the use of PTTA as a tool for studying the role of dopamine, norepinephrine, and serotonin in neural circuits involved in behavior and cognition could lead to a better understanding of these complex systems.
合成方法
The synthesis of PTTA involves the reaction of 2-pyridinethiol with 3-piperidinone in the presence of phenylacetyl chloride. The resulting product is then purified through column chromatography. The yield of PTTA is typically around 60%.
科学研究应用
PTTA has been shown to have potential applications in scientific research, particularly in the field of neuroscience. PTTA has been found to selectively inhibit the reuptake of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in the regulation of mood, behavior, and cognition. This makes PTTA a potential candidate for the treatment of neuropsychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
属性
IUPAC Name |
1-(3-anilinopiperidin-1-yl)-2-pyridin-2-ylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c22-18(14-23-17-10-4-5-11-19-17)21-12-6-9-16(13-21)20-15-7-2-1-3-8-15/h1-5,7-8,10-11,16,20H,6,9,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMCEDWEXBDAKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CSC2=CC=CC=N2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[(cyclohexylamino)methylene]-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5180708.png)

![3-bromo-4-ethoxy-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5180738.png)

![methyl 3-{[(2-pyrimidinylthio)acetyl]amino}benzoate](/img/structure/B5180747.png)
![N~2~-[(4-chlorophenyl)acetyl]-N~1~-(2-furylmethyl)glycinamide](/img/structure/B5180751.png)
![{2-allyl-6-methoxy-4-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5180753.png)
![4-benzoylbenzyl N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B5180762.png)
![2-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5180772.png)

![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)
![4-[({5-[(2,4-dinitrophenyl)amino]-2-methylphenyl}imino)methyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B5180797.png)